molecular formula C34H40N4O2 B13811711 Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-

Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-

Cat. No.: B13811711
M. Wt: 536.7 g/mol
InChI Key: VYGIZZBSTGOKSD-UHFFFAOYSA-N
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Description

Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro- is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dibenz[b,e][1,4]oxazepine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dibenz[b,e][1,4]oxazepine derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenz[b,e][1,4]oxazepine derivatives involves interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, some derivatives act as calcium channel antagonists, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibenz[b,f][1,4]oxazepine: Another isomeric form with similar pharmacological activities.

    Dibenz[c,f][1,2]oxazepine:

Uniqueness

Dibenz[b,e][1,4]oxazepine derivatives are unique due to their specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications .

Properties

Molecular Formula

C34H40N4O2

Molecular Weight

536.7 g/mol

IUPAC Name

N'-[2-(6H-benzo[c][1,5]benzoxazepin-11-ylmethyl)phenyl]-N'-[2-[2-(dimethylamino)ethoxy]phenyl]-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C34H40N4O2/c1-35(2)21-22-37(31-17-9-11-19-33(31)39-24-23-36(3)4)29-15-7-5-13-27(29)25-38-30-16-8-6-14-28(30)26-40-34-20-12-10-18-32(34)38/h5-20H,21-26H2,1-4H3

InChI Key

VYGIZZBSTGOKSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1=CC=CC=C1CN2C3=CC=CC=C3COC4=CC=CC=C42)C5=CC=CC=C5OCCN(C)C

Origin of Product

United States

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